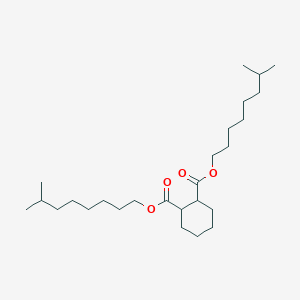

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Overview

Description

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4 . It is also known as Di-isononyl-cyclohexane-1,2-dicarboxylate . This compound is used in various applications, including as an organic intermediate and a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is represented by the molecular formula C26H48O4 . The InChI code for this compound is 1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate include a molecular weight of 424.66 and a density of 0.93 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

Plasticizer in Medical Devices

DINCH is utilized as a plasticizer in the production of medical devices. Its primary function is to enhance the flexibility and durability of polyvinyl chloride (PVC) products. This application is critical in ensuring that medical devices such as tubing, blood bags, and catheters meet the required safety and performance standards .

Food Packaging Material

The compound serves as a safer alternative to traditional phthalates in food packaging materials. DINCH’s low migration rate and reduced toxicity make it suitable for use in packaging that comes into direct contact with food, thereby minimizing health risks associated with phthalate exposure .

Children’s Toys and Childcare Articles

DINCH is applied in children’s toys and childcare articles to provide a non-toxic, phthalate-free plasticizing option. Its use in these products is particularly important given the increased risk of phthalate exposure to children, who are more susceptible to its potential endocrine-disrupting effects .

Research on Human Metabolism

Scientific studies have investigated the metabolism of DINCH in humans. Research focuses on understanding how DINCH is processed in the body and identifying specific metabolites for biomonitoring purposes. This research is vital for assessing human exposure and potential health impacts .

Environmental Pollutant Standards

DINCH is used in the development of stable isotope-labeled compounds, which serve as standards for detecting environmental pollutants. These standards are crucial for monitoring pollution levels in air, water, soil, sediment, and food, contributing to environmental protection efforts .

Substitute for High-Molecular-Weight Phthalates

As a high-molecular-weight phthalate substitute, DINCH is researched for its potential to replace other phthalates in various applications. This substitution is driven by concerns over the health effects of traditional phthalates, making DINCH a subject of interest in the development of safer plasticizers .

Study of Excretion Fractions in Urine

DINCH’s metabolites and their excretion fractions in urine are studied to provide reliable data for calculating intake based on environmental and occupational exposure. This application is essential for establishing safe exposure limits and for conducting risk assessments .

Biocompatibility Assessments

Research into DINCH also includes biocompatibility assessments to determine its suitability for use in medical and consumer products. These assessments help ensure that DINCH does not elicit adverse biological responses when used in applications that involve contact with the human body .

Safety and Hazards

Safety precautions for handling Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

DINCH is primarily used as a plasticizer, and its main targets are polymers, particularly polyvinyl chloride (PVC). It is designed to increase the flexibility and extensibility of these materials .

Mode of Action

DINCH works by embedding itself in the polymer matrix, increasing the distance between polymer chains. This increased spacing allows the chains to slide past each other more easily, which enhances the material’s flexibility and pliability .

Biochemical Pathways

As a plasticizer, DINCH does not directly participate in biochemical pathways. Instead, it alters the physical properties of materials in which it is incorporated. It’s worth noting that dinch is considered a safer alternative to phthalates, which have been associated with adverse health effects .

Pharmacokinetics

It is known to be stable under high temperatures, suggesting it may persist in the environment .

Result of Action

The primary result of DINCH’s action is the increased flexibility and extensibility of PVC and other polymers. This makes the material more suitable for a variety of applications, including toys, food packaging, and medical devices .

Action Environment

Environmental factors can influence the effectiveness and stability of DINCH. For example, its stability at high temperatures makes it suitable for use in environments that experience significant heat . .

properties

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate | |

Color/Form |

Colorless liquid | |

CAS RN |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

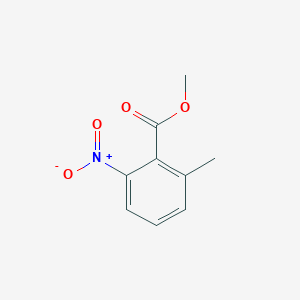

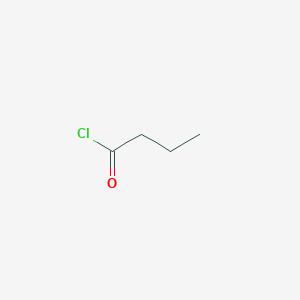

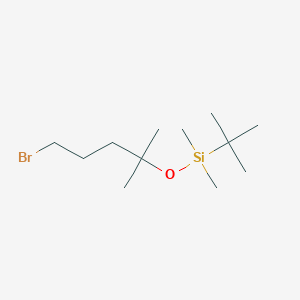

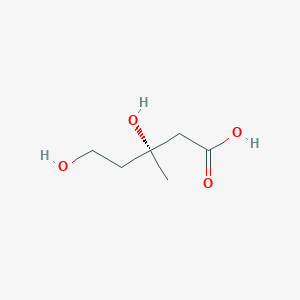

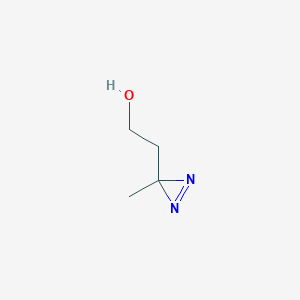

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

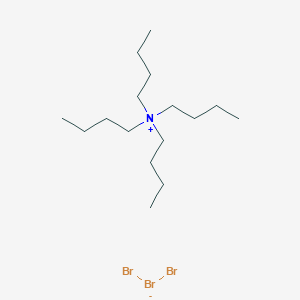

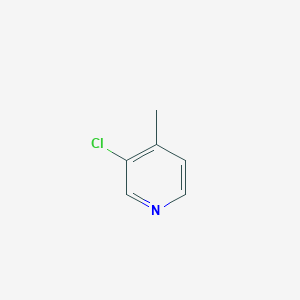

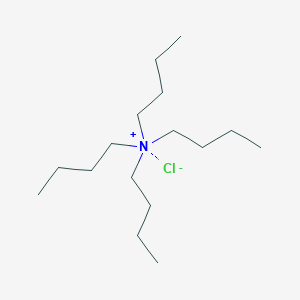

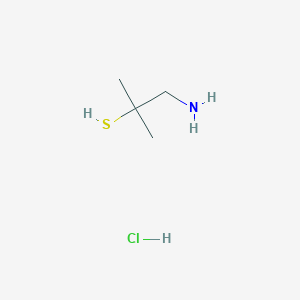

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.